molecular formula C7H17ClN2O2S B3088457 [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride CAS No. 1185302-09-3

[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride

Cat. No.: B3088457
CAS No.: 1185302-09-3
M. Wt: 228.74
InChI Key: QTUPVXCPXGCLDR-UHFFFAOYSA-N
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Description

[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylamine Group: The methylamine group can be attached through a nucleophilic substitution reaction using methylamine and an appropriate leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the piperidine ring or the methylsulfonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group or other reactive sites on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced piperidine or methylsulfonyl derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Modulating the activity of enzymes or receptors.

    Altering Molecular Pathways: Affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Methylsulfonyl)piperidin-4-yl]methylamine hydrochloride
  • [1-(Ethylsulfonyl)piperidin-3-yl]methylamine hydrochloride
  • [1-(Methylsulfonyl)piperidin-3-yl]ethylamine hydrochloride

Uniqueness

  • Structural Features : The specific substitution pattern on the piperidine ring and the presence of both methylsulfonyl and methylamine groups make [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride unique.
  • Reactivity : The compound’s reactivity profile, including its ability to undergo various chemical reactions, distinguishes it from similar compounds.
  • Applications : Its potential applications in diverse fields such as chemistry, biology, medicine, and industry highlight its versatility.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUPVXCPXGCLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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